Cas no 5447-47-2 (2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid)

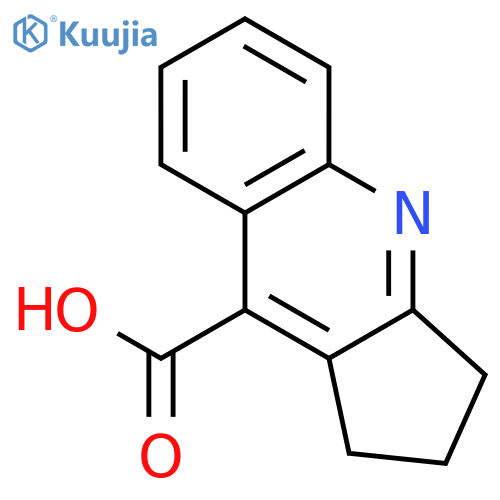

5447-47-2 structure

商品名:2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

- 2,3-DIAMINOTOLUENE,DARK RED SOLID

- 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid(SALTDATA: FREE)

- 2,3-Trimethylen-cinchoninsaeure

- CBDivE_013363

- FS-1377

- 1H-Cyclopenta[b]quinoline-9-carboxylic acid, 2,3-dihydro-

- CCG-103591

- 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid #

- CS-0307485

- NSC 15801

- Oprea1_143400

- SR-01000394466-1

- 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid

- Z56824634

- YHLOYZLGFGTCEB-UHFFFAOYSA-N

- Oprea1_511379

- EN300-01305

- SCHEMBL6892551

- 2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLICACID

- STK078437

- AB6PU8Z45Q

- AKOS000115298

- 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

- 5447-47-2

- HMS1607H12

- 3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid

- DTXSID30202873

- NSC15801

- SR-01000394466

- {1H-Cyclopenta[b]quinoline-9-carboxylic} acid, 2,3-dihydro-

- BBL009122

- MFCD00454417

- NSC-15801

- G27665

- 1H-Cyclopenta[b]quinoline-9-carboxylic acid,3-dihydro-

- ALBB-004769

- AH-034/06876001

- 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid

-

- MDL: MFCD00454417

- インチ: InChI=1S/C13H11NO2/c15-13(16)12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,15,16)

- InChIKey: YHLOYZLGFGTCEB-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=C3CCCC3=N2)C(=O)O

計算された属性

- せいみつぶんしりょう: 213.07900

- どういたいしつりょう: 213.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- PSA: 50.19000

- LogP: 2.42170

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid セキュリティ情報

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | FS-1377-100MG |

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |

5447-47-2 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| TRC | D451878-50mg |

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid |

5447-47-2 | 50mg |

$ 50.00 | 2022-06-02 | ||

| Fluorochem | 014424-5g |

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |

5447-47-2 | 95% | 5g |

£576.00 | 2022-03-01 | |

| OTAVAchemicals | 1218910-100MG |

1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid |

5447-47-2 | 95% | 100MG |

$100 | 2023-06-25 | |

| OTAVAchemicals | 1218910-1G |

1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid |

5447-47-2 | 95% | 1G |

$250 | 2023-06-25 | |

| eNovation Chemicals LLC | Y1243539-10g |

2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |

5447-47-2 | 95% | 10g |

$2905 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378155-1g |

1H,2H,3H-Cyclopenta[b]quinoline-9-carboxylic acid |

5447-47-2 | 95+% | 1g |

¥6973.00 | 2024-05-09 | |

| eNovation Chemicals LLC | Y1243539-500mg |

2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |

5447-47-2 | 95% | 500mg |

$310 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1243539-100mg |

2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |

5447-47-2 | 95% | 100mg |

$290 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1243539-2.5g |

2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |

5447-47-2 | 95% | 2.5g |

$1265 | 2024-06-06 |

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

5447-47-2 (2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid) 関連製品

- 885461-48-3(5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid)

- 74960-58-0(2-Ethyl-3-methyl-quinoline-4-carboxylic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5447-47-2)2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid

清らかである:99%/99%/99%/99%/99%

はかる:50mg/100mg/250mg/1g/5g

価格 ($):170.0/257.0/365.0/736.0/1856.0